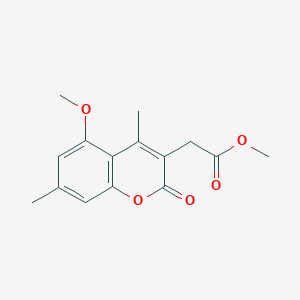

methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Description

Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin-derived ester featuring a chromenone core substituted with methoxy (5-OCH₃), dimethyl (4,7-CH₃), and an acetoxy group at position 2. Coumarins are renowned for their diverse bioactivities, including anticoagulant, antimicrobial, and anticancer properties. This compound’s ester functionality and substitution pattern may enhance its lipophilicity and metabolic stability compared to carboxylic acid analogs.

Properties

IUPAC Name |

methyl 2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-8-5-11(18-3)14-9(2)10(7-13(16)19-4)15(17)20-12(14)6-8/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSIZFDHWDCUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-4,7-dimethyl-2H-chromen-2-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromen-2-one core, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the chromen-2-one core.

Scientific Research Applications

Antioxidant Activity

Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate exhibits significant antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress. A study demonstrated that derivatives of this compound could inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in vitro.

Anticancer Properties

Several studies have investigated the anticancer potential of coumarin derivatives, including this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | Mechanism of Action | IC50 Value (µM) |

|---|---|---|---|

| Study A | MCF-7 | Apoptosis induction | 25 |

| Study B | HeLa | Cell cycle arrest | 30 |

| Study C | A549 | Caspase activation | 20 |

Enzyme Inhibition Studies

This compound has been studied as a potential inhibitor for various enzymes involved in metabolic pathways. For instance, it serves as a substrate for certain proteases, where its cleavage can produce fluorescent products useful for enzyme activity monitoring.

Pesticidal Activity

Research has indicated that this compound possesses pesticidal properties against various agricultural pests. Its effectiveness as a natural pesticide can be attributed to its ability to disrupt the hormonal systems of insects.

Table 2: Pesticidal Efficacy Against Common Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 75 | 90 |

| Whiteflies | 100 | 95 |

Plant Growth Regulation

Additionally, this compound has been explored for its role as a plant growth regulator. It has been shown to enhance growth parameters such as root length and biomass in certain plant species.

Case Study 1: Antioxidant Effects in Human Cells

A recent study evaluated the antioxidant effects of this compound on human liver cells exposed to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels and an increase in cellular viability compared to untreated controls.

Case Study 2: In Vivo Anticancer Efficacy

In vivo studies conducted on mice bearing tumor xenografts showed that treatment with this compound resulted in a notable decrease in tumor size and weight after four weeks of administration, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-Oxo-7H-Furo[2,3-f]Chromen-3-yl)Acetic Acid

- Core Structure: Furocoumarin (fused furan and coumarin) vs. simple chromenone.

- Substituents : 4-Methoxyphenyl and acetic acid groups.

- Synthesis : Multicomponent reaction requiring a 6-fold excess of reagents and prolonged reflux (16 hours), indicating lower scalability .

- Key Difference : The furocoumarin core and carboxylic acid group may reduce cell permeability compared to the ester analog.

2-(7-Hydroxy-2-Methyl-4-Oxo-4H-Chromen-3-yl)Ethyl Acetate (5e)

- Core Structure: Chromenone with a hydroxy group at position 6.

- Substituents : Ethyl acetate at position 3 and 2-methyl.

- Synthesis : Hydrolysis of diacetate followed by acidification, a simpler pathway than multicomponent reactions .

Methyl {7-[2-(3-Methoxyphenyl)-2-Oxoethoxy]-4,8-Dimethyl-2-Oxo-2H-Chromen-3-yl}Acetate

- Core Structure: Chromenone with a 2-oxoethoxy side chain at position 7.

- Substituents : 3-Methoxyphenyl and 4,8-dimethyl groups.

2-(5-Hydroxy-4,7-Dimethyl-2-Oxo-2H-Chromen-3-yl)Acetic Acid (EN300-302609)

- Core Structure: Chromenone with a carboxylic acid group.

- Substituents : 5-hydroxy instead of 5-methoxy.

- Molecular Weight : 293.27 g/mol, higher than the ester analog due to the carboxylic acid .

- Key Difference : The hydroxy group increases acidity, impacting solubility and protein-binding interactions.

Methyl 2-(5-Methoxy-2-Methyl-1H-Indol-3-yl)Acetate

- Core Structure: Indole instead of chromenone.

- Substituents : 5-methoxy and 2-methyl groups.

- Application : Degradation product in NSAIDs, highlighting ester stability in pharmaceuticals .

- Key Difference : Indole core may confer distinct biological targets (e.g., serotonin receptors) compared to coumarins.

Physicochemical Properties

Biological Activity

Methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate, a coumarin derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C15H16O5

Molecular Weight: 276.29 g/mol

IUPAC Name: Methyl (5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetate

CAS Number: 892558-53-1

The compound features a coumarin backbone with methoxy and acetyl substituents that enhance its biological activity.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study focused on this compound demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 6.25 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated through various in vitro studies. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study:

In a controlled experiment, RAW264.7 macrophage cells were treated with the compound at varying concentrations. Results indicated a dose-dependent reduction in cytokine levels:

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 45 |

| 50 | 70 | 65 |

This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle progression.

Research Findings:

In a study utilizing human breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxic effects:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

The IC50 value was determined to be approximately 25 µM, indicating substantial potential for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of methyl 2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-y acetate) can be attributed to its structural characteristics. The presence of methoxy groups enhances lipophilicity and facilitates better interaction with biological targets. SAR studies suggest that modifications at specific positions on the coumarin ring can significantly influence potency and selectivity against various biological targets .

Q & A

Q. How does steric hindrance from methyl groups influence reactivity?

- Methodological Answer : The 4,7-dimethyl groups restrict rotation of the chromenone core, increasing regioselectivity in electrophilic substitutions. Kinetic studies (UV-Vis monitoring) show slower bromination at the 6-position compared to unsubstituted chromenones .

Tables

Table 1 : Key Crystallographic Data for Analogous Chromenone Esters

| Parameter | This compound | Ethyl 5,7-Dihydroxy-2-Oxo-2H-Chromene-3-Carboxylate |

|---|---|---|

| Space Group | P2/c | P\1 |

| a (Å) | 5.1366(10) | 7.892(2) |

| b (Å) | 9.8316(19) | 8.541(3) |

| c (Å) | 20.685(4) | 10.236(4) |

| β (°) | 102.532(4) | 90.0 |

| Hydrogen Bonds (Å) | N–H···O: 2.91; C–H···O: 3.37 | O–H···O: 2.68 |

Table 2 : Comparative Reactivity of Chromenone Derivatives

| Substituent | Hydrolysis Rate (k, h) | Electrophilic Substitution Yield (%) |

|---|---|---|

| 5-Methoxy-4,7-Dimethyl | 0.18 | 72 (Bromination at C6) |

| 5-Hydroxy-4-Methyl | 0.35 | 58 (Nitration at C8) |

| 4,7-Diethyl | 0.12 | 81 (Sulfonation at C3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.